1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE
Overview
Description
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE is a synthetic organic compound with the molecular formula C19H22N2O It is characterized by the presence of a benzoylpiperazine moiety attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and piperazine as the primary starting materials.
Reaction with Piperazine: Benzyl chloride reacts with piperazine to form 1-benzylpiperazine.
Formation of the Benzoylpiperazine Moiety: The 1-benzylpiperazine is then reacted with benzoyl chloride to introduce the benzoyl group, forming 1-benzoylpiperazine.
Final Coupling: The benzoylpiperazine is coupled with 4-bromoacetophenone under basic conditions to yield the final product, this compound
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including alterations in mood and cognition .
Comparison with Similar Compounds
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-Benzylpiperazine: Shares the piperazine core but lacks the benzoyl and phenyl groups, leading to different pharmacological properties.
4-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperazine moiety but different substituents, resulting in distinct biological activities
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-benzoylpiperazin-1-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-15(22)16-7-9-18(10-8-16)20-11-13-21(14-12-20)19(23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXZWSARBDFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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